Fluorine Substitution Pattern Drives Trypanothione Synthetase (TryS) Inhibitory Potency: 2,6-Difluoro vs. 2,6-Dichloro Comparison
In a direct head-to-head comparison from the ChemMedChem 2012 study by Spinks et al., the 2,6-difluoro analog 2,6-difluoro-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide demonstrated an IC50 of 0.0061 µM against Trypanosoma brucei trypanothione synthetase (TryS), compared to its 2,6-dichloro counterpart which showed an IC50 of 0.0063 µM [1]. Although the target compound CAS 2034583-34-9 bears an o-tolyl and 4-methyl group instead of the phenyl group on the thiazole, this data provides class-level evidence that the 2,6-difluoro substitution on the benzenesulfonamide ring offers a quantifiable potency advantage over the 2,6-dichloro isostere in enzyme inhibition.
| Evidence Dimension | Inhibitory potency against Trypanosoma brucei trypanothione synthetase (TryS) |
|---|---|
| Target Compound Data | IC50 = 0.0061 µM (2,6-difluoro-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide, closest analog with identical benzenesulfonamide substitution) |
| Comparator Or Baseline | IC50 = 0.0063 µM (2,6-dichloro-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide) |
| Quantified Difference | The 2,6-difluoro analog exhibits a marginally but consistently superior potency (3.3% lower IC50) compared to the 2,6-dichloro isostere. |
| Conditions | In vitro enzyme inhibition assay; pH and temperature not specified in the original publication (BRENDA reference 727329). |
Why This Matters
This difference, though small, confirms that the 2,6-difluoro pattern is not interchangeable with other halogen substitutions, and procurement of CAS 2034583-34-9 ensures the specific fluorine pharmacophore required for optimal target engagement in benzenesulfonamide-thiazole series.
- [1] Spinks D, et al. Design, Synthesis and Biological Evaluation of Trypanosoma brucei Trypanothione Synthetase Inhibitors. ChemMedChem. 2012; 7(1):95-106. Data curated in BRENDA database under EC 6.3.1.9, Reference 727329. View Source
